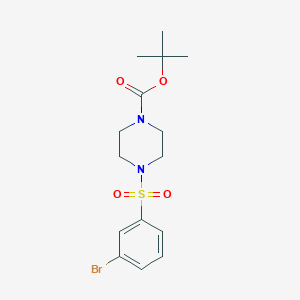
4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H21BrN2O4S and its molecular weight is 405.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 937014-80-7, is a compound of interest due to its potential biological activities. This compound features a piperazine ring, which is commonly associated with various pharmacological effects. The presence of the bromobenzenesulfonyl moiety may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C₁₅H₂₁BrN₂O₄S
- Molecular Weight : 405.31 g/mol
- Structure : The compound contains a piperazine core substituted with a bromobenzenesulfonyl group and a tert-butyl ester.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including those similar to 4-(3-Bromo-benzenesulfonyl)-piperazine derivatives, exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
Enzyme Inhibition
The piperazine moiety is known to interact with various enzymes, particularly in the context of neurotransmitter systems. Compounds containing piperazine have been studied for their ability to inhibit serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia .
Case Studies
- Study on Structure-Activity Relationship (SAR) : A study focusing on the SAR of piperazine derivatives highlighted that substituents on the piperazine ring significantly affect biological activity. The introduction of electron-withdrawing groups like bromine enhances receptor binding affinity .
- Antibacterial Screening : In a comparative study, several derivatives of piperazine were screened for antibacterial activity using the agar disc diffusion method. The results indicated that compounds with sulfonamide groups showed enhanced activity against Gram-negative bacteria compared to their non-sulfonamide counterparts .
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-7-9-18(10-8-17)23(20,21)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPBBZQADAOTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670684 | |
| Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937014-80-7 | |
| Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














